4,6-dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
4,6-dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-10-14(2)20-17(15(13)11-19)22-8-9-24-16(12-22)18(23)21-6-4-3-5-7-21/h10,16H,3-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZZLQMSGISTDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCOC(C2)C(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Core Construction
The 4,6-dimethylpyridine-3-carbonitrile scaffold serves as the foundational structure. This intermediate is typically synthesized via Knoevenagel condensation or Gewald-like reactions , where nitrile groups are introduced through cyanoacetylation. For example, cyanothioacetamide has been employed in similar systems to generate pyridine carbonitriles under basic conditions (e.g., 10% aqueous KOH in ethanol). Substituted pyridines are then methylated at positions 4 and 6 using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.
Morpholine Ring Installation
The morpholine moiety is introduced at the pyridine’s 2-position through nucleophilic aromatic substitution (SNAr) . Activation of the pyridine ring with electron-withdrawing groups (e.g., nitrile) facilitates displacement reactions. In one approach, 2-chloro-4,6-dimethylpyridine-3-carbonitrile reacts with morpholine-2-carboxylic acid derivatives. However, the steric hindrance posed by the pre-installed piperidine-1-carbonyl group necessitates alternative strategies, such as:
Ullmann Coupling for Direct Morpholine Attachment
Copper-catalyzed Ullmann coupling enables the formation of C–N bonds between halogenated pyridines and morpholine precursors. For instance, 2-bromo-4,6-dimethylpyridine-3-carbonitrile reacts with 2-(piperidine-1-carbonyl)morpholine in the presence of CuI, 1,10-phenanthroline, and K2CO3 in DMSO at 130°C. This method achieves moderate yields (20–25%) due to competing side reactions but offers regioselectivity.
Stepwise Morpholine Synthesis
An alternative involves constructing the morpholine ring in situ. Ethanolamine derivatives undergo cyclization with α,ω-dihaloalkanes to form the morpholine skeleton. For example, reacting 2-aminoethanol with 1,2-dibromoethane in the presence of NaHCO3 generates morpholine, which is subsequently functionalized with the piperidine carbonyl group.
Piperidine-1-Carbonyl Functionalization
The final step involves introducing the piperidine-1-carbonyl group to the morpholine nitrogen. Two primary methods are employed:
Acyl Chloride Coupling
Morpholine-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl2). This intermediate reacts with piperidine in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the target compound. This method is efficient (reported yields: 55–76% in analogous systems) but requires stringent moisture control.
Carbodiimide-Mediated Amide Bond Formation
A more controlled approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple morpholine-2-carboxylic acid with piperidine. Reactions are conducted in anhydrous DMF or THF at 0°C to room temperature, achieving yields up to 70%.
Optimization and Mechanistic Insights
Solvent and Catalyst Effects
-
Ullmann Coupling : DMSO enhances reaction rates due to its high polarity, but dimethylacetamide (DMAc) reduces side product formation.
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Acylation : Polar aprotic solvents (e.g., DCM, THF) improve acyl chloride stability, while TEA effectively scavenges HCl byproducts.
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Cyclization : Ethanol–water mixtures (4:1) optimize morpholine ring formation by balancing solubility and reaction kinetics.
Reaction Monitoring and Characterization
Intermediate and final products are characterized via:
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LCMS : Molecular ion peaks confirm mass (e.g., m/z 356.2 [M+H]+ for the target compound).
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NMR : Distinct signals include δ 2.35 (s, 6H, CH3), δ 3.70–3.85 (m, 8H, morpholine and piperidine), and δ 7.20 (s, 1H, pyridine-H).
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X-ray Crystallography : Resolves stereochemical ambiguities in morpholine–piperidine conformers .
Chemical Reactions Analysis
4,6-dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.
Scientific Research Applications
4,6-dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers investigate its potential as a lead compound for developing new pharmaceuticals, particularly for targeting specific biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical products.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Core
a) 4,6-Dimethyl-2-(phenylamino)pyridine-3-carbonitrile (3a)
- Structure: Differs in the 2-position substituent (phenylamino vs. morpholin-piperidine carbonyl).
- Synthesis : Prepared via nucleophilic substitution of 2-chloropyridine with aniline derivatives .
- Physicochemical Properties :
b) 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile
- Structure : Features a 4-methylpiperazine group and thiophene substituent.
- Crystallography : Pyridine-thiophene dihedral angles (45.55°–53.59°) suggest reduced planarity compared to the target compound’s morpholine-piperidine substituent, which may adopt a more rigid conformation .
c) 2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Morpholine- and Piperidine-Containing Analogues
a) 4,6-Dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine
- Structure: Thienopyridine core with morpholine-carbonyl group.
- Solubility: Slightly soluble in chloroform and methanol, contrasting with the target compound’s likely higher solubility in polar aprotic solvents (e.g., DMSO) due to the carbonitrile group .
b) Compounds with 2-(Morpholin-4-yl)ethyl Substituents
- Example: Compound 16 (Ki = 221 nM for cannabinoid receptors).
- Comparison : The morpholin-4-yl-ethyl group reduces receptor affinity compared to alkyl chains, highlighting the importance of the target compound’s piperidine-carbonyl-morpholine motif in optimizing binding interactions .
a) TLR7-9 Antagonists (e.g., Quinoline-8-carbonitrile Derivatives)
- Structure: Similar carbonitrile group but fused quinoline systems.
b) Antimalarial Pyrimidines
- Example: 1-(4-(4-morpholinopiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-2-yl)piperidine-4-carbonitrile (74).
- Synthesis: Involves coupling of morpholinopiperidine with pyrimidine intermediates, akin to the target compound’s likely synthetic pathway .
Data Tables
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility |
|---|---|---|---|---|
| Target Compound | C21H25N5O2 | ~391.5 | 4,6-Me₂, morpholine-piperidine-carbonyl | Likely DMSO-soluble |
| 4,6-Dimethyl-2-(phenylamino)-3-carbonitrile | C14H13N3 | 223.3 | Phenylamino | Ethanol-insoluble |
| 2-(4-Methylpiperazin-1-yl)-4-phenyl-... | C21H19N3S | 345.5 | Thiophene, 4-methylpiperazine | Not reported |
| Compound 74 (Antimalarial) | C20H25N7O | 379.5 | Morpholinopiperidine, pyrimidine | Not reported |
Key Research Findings
Carbonitrile Role : The carbonitrile group’s electron-withdrawing nature stabilizes the pyridine ring, influencing reactivity and intermolecular interactions .
Synthetic Challenges : Multi-step syntheses involving piperidine-morpholine coupling may require optimized conditions (e.g., DIPEA as a base) to avoid byproducts .
Biological Activity
4,6-Dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, emphasizing its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a pyridine ring with various substituents. Its molecular formula is , and it possesses both hydrophobic and hydrophilic characteristics, which may influence its biological activity.
Biological Activity Overview
Research has shown that derivatives of pyridine and piperidine often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of 4,6-dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile can be summarized as follows:
Antimicrobial Activity
Studies have indicated that pyridine derivatives can possess substantial antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis). The activity is often measured using Minimum Inhibitory Concentration (MIC) values.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 4 | M. tuberculosis |
| Compound B | 8 | E. coli |
| 4,6-Dimethyl... | TBD | TBD |
Anti-inflammatory Effects
Pyridine derivatives are also known for their anti-inflammatory effects. Compounds that share structural similarities with 4,6-dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation.
Structure-Activity Relationships (SAR)
The biological activity of pyridine derivatives often correlates with their structural features. Key observations include:
- Substituents : The presence of electron-donating groups enhances activity.
- Ring Structure : The piperidine ring contributes to the basicity and overall interaction with biological targets.
- Positioning : The position of substituents on the pyridine ring significantly affects potency.
Case Studies
- Tuberculostatic Activity : A study evaluated various piperidinothiosemicarbazone derivatives against M. tuberculosis. It was found that compounds with piperidine substitutions exhibited higher potency compared to those with morpholine or pyrrolidine rings .
- Inhibition of COX Enzymes : In vitro assays demonstrated that certain pyridine derivatives effectively inhibited COX-2 activity, showing IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Q & A
Q. What are the standard synthetic routes for 4,6-dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile, and how is purity validated?
The compound is synthesized via multi-step reactions involving nucleophilic substitution and coupling. A common approach involves reacting morpholine derivatives with piperidine-containing intermediates under reflux conditions. For example, similar compounds are synthesized by reacting nitro-substituted pyridines with morpholine/piperidine precursors, followed by reduction to amines . Validation methods :
- 1H NMR (600 MHz, DMSO-d6 or CHCl3-d) to confirm structural integrity (e.g., δ 1.20 ppm for methyl groups, δ 3.52 ppm for morpholine protons) .
- LCMS (ESI) for molecular ion confirmation (e.g., [M + H]+ = 208) .
- Column chromatography (e.g., 30–60% ethyl acetate/hexane gradients) to isolate pure fractions .
Q. What are the solubility and stability properties of this compound under laboratory conditions?
- Solubility : Slightly soluble in chloroform, methanol, and DMSO, based on analogs like 4,6-dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine .
- Stability : Stable at room temperature for shipping and short-term storage. Long-term storage recommendations include desiccated environments at -20°C to prevent hydrolysis of the morpholine-carbonyl bond .
Q. How is the compound characterized for basic pharmacological screening?
Initial screening involves:
- In vitro cytotoxicity assays (e.g., against cancer cell lines) to assess baseline activity.
- Antimicrobial testing (e.g., disk diffusion) for analogs with pyridine and morpholine moieties .
- LCMS-based metabolic stability studies in liver microsomes to evaluate pharmacokinetic potential .
Advanced Research Questions
Q. How can structural contradictions in biological activity data be resolved for analogs of this compound?
Discrepancies often arise from stereochemical variations or substituent effects. Methodological approaches include:
- X-ray crystallography to resolve absolute configuration (e.g., single-crystal analysis of related pyridine-carbonitrile derivatives) .
- Comparative SAR tables : For example, substituting the chloro group in 5-chloro-2-(4-cyanophenyl)acetamide increases anticancer activity, while morpholine-linked analogs show neuroactive properties .
- Computational docking (e.g., AutoDock Vina) to model interactions with targets like kinases or GPCRs .
Q. What strategies optimize the yield of the piperidine-morpholine coupling step during synthesis?
Key optimizations:
- Catalyst screening : Use Pd/C or Ni catalysts for nitro-group reductions in intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency for morpholine derivatives .
- Temperature control : Maintaining 60–80°C during nucleophilic substitution minimizes side reactions .
Q. How can in vivo efficacy studies be designed to evaluate this compound’s therapeutic potential?
Recommended protocols:
- Dose-ranging studies in rodent models (e.g., xenografts for oncology targets) with LCMS monitoring of plasma concentrations .
- Toxicity profiling : Histopathology and serum biomarkers (ALT/AST) to assess hepatic and renal safety .
- Metabolite identification : High-resolution mass spectrometry (HRMS) to track biotransformation pathways .
Methodological Challenges and Solutions
Q. How should researchers address low reproducibility in synthetic steps?
- Standardize reaction conditions : Use anhydrous solvents and inert atmospheres for moisture-sensitive steps (e.g., piperidine-carbonyl formation) .
- Quality control : Pre-purify intermediates via recrystallization (e.g., tert-butyl-4-oxopiperidin-N-carboxylate in CHCl3) .
- Automated monitoring : Implement inline FTIR or HPLC to track reaction progress in real time .
Q. What computational tools are recommended for predicting off-target interactions?
- Molecular dynamics simulations (e.g., GROMACS) to assess binding stability with non-target proteins.
- Pharmacophore modeling (e.g., Schrödinger Phase) to identify critical interaction sites and minimize off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
